Methacrylic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

> 10% in ethanol

Canonical SMILES

Methacrylic Anhydride in Polymer Synthesis

Monomer Precursor

MA serves as a key intermediate in the production of diverse monomers. It reacts with various starting materials under mild conditions to introduce methacrylate functionality (a double bond and an ester group) essential for polymerization. This allows researchers to create customized monomers for specific applications [].

Poly(methacrylic acid) and Copolymers

A significant application of MA lies in the synthesis of poly(methacrylic acid) (PMAA) and its copolymers. PMAA finds uses in various fields due to its pH-sensitive nature, water solubility, and ability to form ionic interactions. Researchers can further modify PMAA properties by copolymerizing it with other monomers, creating materials with tailored characteristics for specific research needs.

Methacrylic Anhydride in Biomaterials

Beyond traditional polymers, MA plays a crucial role in developing biocompatible materials for biomedical research:

- Gelatin Methacryloyl (GelMA) Hydrogels: MA reacts with gelatin, a natural protein, to create GelMA hydrogels. These hydrogels offer excellent biocompatibility, tunable mechanical properties, and the ability to encapsulate cells and growth factors. This makes them valuable tools for studying cell behavior, tissue engineering, and wound healing research.

Methacrylic anhydride is a colorless, transparent liquid with a pungent odor. It is classified as a reactive monomer and is known for its ability to react exothermically with water, hydroxyl groups, and amino groups found in various organic compounds. This compound has the molecular formula C₈H₁₀O₃ and a molecular weight of 154.17 g/mol. Methacrylic anhydride is utilized primarily as an intermediate in the production of plastics, resins, and coatings due to its reactivity and versatility in chemical synthesis .

Methacrylic anhydride is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

- Toxicity: Methacrylic anhydride is a severe irritant to the skin, eyes, and respiratory tract []. Exposure can cause coughing, wheezing, eye redness, and burns [].

- Flammability: Methacrylic anhydride is a flammable liquid with a flash point of 54 °C [].

- Reactivity: It reacts exothermically with water and can react violently with strong bases or oxidizing agents [].

- Hydrolysis: When exposed to water, methacrylic anhydride reacts exothermically, producing methacrylic acid. This reaction can be slow but may become violent with local heating .

- Reaction with Alcohols and Amines: Methacrylic anhydride can react with alcohols and amines to form esters and amides, respectively. This property is exploited in synthesizing various derivatives used in paints, adhesives, and other applications .

- Polymerization: The compound can also be used to modify polymers by introducing methacryloyl moieties, which enhances properties such as adhesion and thermal stability .

Methacrylic anhydride exhibits significant biological activity due to its reactivity with biological macromolecules. For instance, it can modify polysaccharides like chitosan through methacryloylation, which improves the mucoadhesive properties essential for drug delivery systems. The compound's ability to covalently bond with thiol groups present in mucins enhances its application in biomedical fields .

Several methods exist for synthesizing methacrylic anhydride:

- Batch Reactive Distillation: This method involves the reaction of methacrylic acid with acetic anhydride under controlled temperature conditions (343.15 to 363.15 K). The process allows for the continuous removal of by-products, enhancing yield .

- Direct Dehydration: Methacrylic acid can be dehydrated using dehydrating agents or through thermal processes to yield methacrylic anhydride .

- Reactions with Acid Chlorides: Another approach involves the reaction of methacrylic acid with acid chlorides under mild conditions to produce the anhydride .

Studies on the interactions of methacrylic anhydride with biological systems indicate that it can cause skin irritation and allergic reactions upon contact. Its inhalation or ingestion poses health risks, necessitating careful handling procedures in laboratory and industrial settings . Additionally, research has shown its potential as a modifier for natural polymers like hyaluronic acid, indicating its versatility in bioconjugation reactions .

Methacrylic anhydride shares similarities with several other compounds but maintains unique properties that distinguish it:

| Compound | Formula | Key Features |

|---|---|---|

| Acrylic Anhydride | C₈H₈O₃ | Used primarily for similar applications but less reactive than methacrylic anhydride. |

| Maleic Anhydride | C₄H₂O₃ | Known for its use in unsaturated polyester resins; less versatile than methacrylic anhydride. |

| Succinic Anhydride | C₄H₄O₃ | Utilized mainly in polymerization reactions; less reactive towards hydroxyl groups compared to methacrylic anhydride. |

| Phthalic Anhydride | C₈H₄O₃ | Primarily used in plasticizers; differs significantly in application scope from methacrylic anhydride. |

Methacrylic anhydride's unique reactivity towards various functional groups makes it particularly valuable in synthesizing derivatives that enhance material properties across multiple applications .

Systematic Nomenclature:

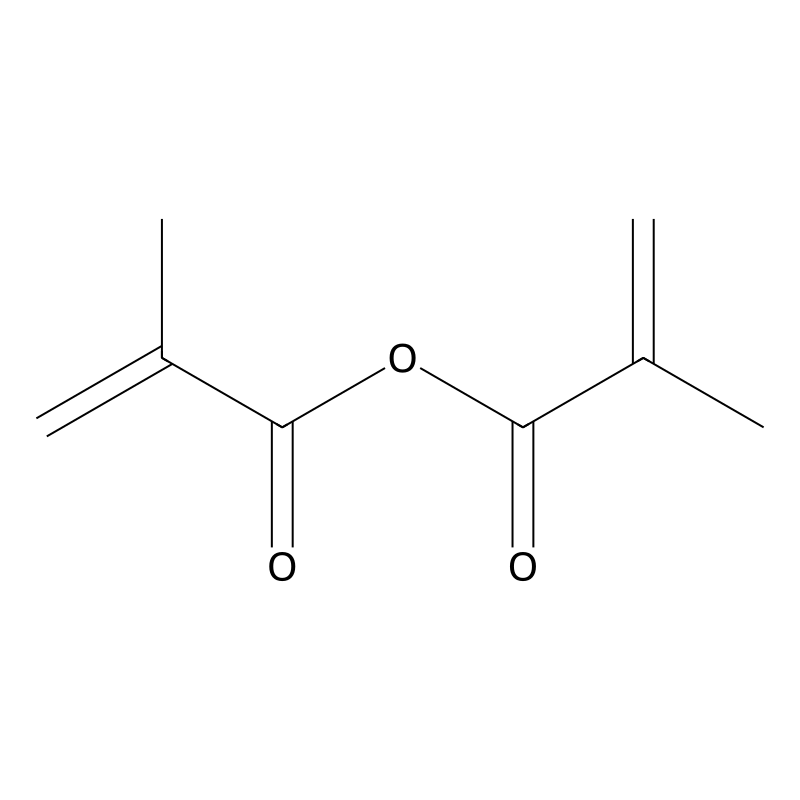

Methacrylic anhydride is formally named 2-methylprop-2-enoyl 2-methylprop-2-enoate under IUPAC guidelines. Its structure consists of two methacrylic acid molecules linked via an anhydride bond, forming a symmetrical diester (Fig. 1).

Molecular Formula and Weight:

Structural Features:

- The molecule contains two α,β-unsaturated carbonyl groups, enabling conjugate addition and polymerization reactions.

- The anhydride functional group ($$-\text{O}-\text{C(=O)}-\text{O}-$$) confers high electrophilicity, facilitating nucleophilic acyl substitutions.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 760-93-0 | |

| EC Number | 212-084-8 | |

| SMILES | CC(=C)C(=O)OC(=O)C(C)=C | |

| InChI Key | DCUFMVPCXCSVNP-UHFFFAOYSA |

Physical Properties:

- Boiling Point: 87°C at 13 mmHg.

- Density: 1.035 g/cm³ at 20°C.

- Refractive Index: 1.453.

- Solubility: Miscible with ethanol, ether, and acetone; hydrolyzes in water to methacrylic acid.

Historical Development and Industrial Significance

Historical Milestones:

- 1941: Phthalic anhydride production laid groundwork for anhydride chemistry.

- 1982: NIPPON SHOKUBAI pioneered methacrylic acid production, a precursor to methacrylic anhydride.

- 2002: Batch reactive distillation methods achieved 99.95% methacrylic acid conversion and 86.99% anhydride yield.

Synthetic Evolution:

- Early Methods: Acetic anhydride and methacrylic acid condensation, limited by equilibrium constraints.

- Modern Catalysis: Magnesium methacrylate and tert-butyl dicarbonate enabled room-temperature synthesis with 99% purity.

- Green Chemistry: Bio-renewable routes using itaconic acid decarboxylation emerged but remain non-commercial.

Industrial Applications:

Market Drivers:

Molecular Structure and Spectroscopic Characterization

Molecular Structure

Methacrylic anhydride exhibits a distinctive molecular architecture characterized by two methacrylic acid units linked through an anhydride bridge [1] [5]. The compound possesses a molecular weight of 154.16 to 154.17 grams per mole and is identified by the Chemical Abstracts Service number 760-93-0 [1] [3] [5]. The International Union of Pure and Applied Chemistry name for this compound is 2-methylprop-2-enoyl 2-methylprop-2-enoate, reflecting its structural composition of two methacrylate units connected via an anhydride linkage [1].

The molecular geometry features two vinyl groups (Carbon equals Carbon double bonds) attached to carbonyl carbons, creating a symmetric structure with enhanced reactivity [2] [6]. The anhydride functional group consists of two carbonyl groups connected through a single oxygen atom, forming the characteristic anhydride bridge that confers the compound's unique chemical properties [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | Carbon eight Hydrogen ten Oxygen three | [1] [5] |

| Molecular Weight (grams per mole) | 154.16-154.17 | [1] [3] [5] |

| Chemical Abstracts Service Number | 760-93-0 | [1] [3] [5] |

| International Union of Pure and Applied Chemistry Name | 2-methylprop-2-enoyl 2-methylprop-2-enoate | [1] |

| Simplified Molecular Input Line Entry System | CC(=C)C(=O)OC(=O)C(C)=C | [1] [5] |

| International Chemical Identifier Key | DCUFMVPCXCSVNP-UHFFFAOYSA-N | [1] [5] |

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure of methacrylic anhydride [8] [9]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts that confirm the presence of vinyl and methyl functional groups [8]. The vinylic protons appear as distinct signals at chemical shifts of 5.69 and 6.04 parts per million, corresponding to the two hydrogen atoms attached to the terminal carbon of each methacrylate unit [8] [9].

The methyl protons associated with the methacrylate groups exhibit chemical shifts in the range of 1.87 to 2.0 parts per million [8] [9]. Additional vinyl proton signals are observed between 5.35 and 6.03 parts per million, providing comprehensive characterization of the unsaturated components within the molecular structure [8] [9].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of methacrylic anhydride [8] [9]. The carbonyl carbons, representing the Carbon equals Oxygen double bonds in both the anhydride and methacrylate portions, appear at chemical shifts between 167 and 172 parts per million [8] [9]. The vinylic carbons, corresponding to the Carbon equals Carbon double bonds, are observed in the range of 126 to 140 parts per million [8] [9]. The methyl carbons attached to the vinyl groups exhibit chemical shifts between 18 and 19 parts per million [8] [9].

Infrared Spectroscopy

Infrared spectroscopy provides crucial information about the functional groups present in methacrylic anhydride [10] [7]. The compound exhibits characteristic anhydride stretching frequencies that distinguish it from other carbonyl-containing compounds [7]. The symmetric carbonyl stretch occurs at approximately 1820 plus or minus 5 wavenumbers, while the asymmetric carbonyl stretch appears at 1750 plus or minus 5 wavenumbers [10] [7].

These dual carbonyl stretching frequencies are characteristic of noncyclic saturated anhydrides, where the symmetric stretch appears at higher wavenumber than the asymmetric stretch [7]. The Carbon-Oxygen stretch associated with the anhydride linkage appears in the range of 1300 to 1000 wavenumbers [10] [7]. The presence of these specific infrared absorption bands confirms the anhydride functionality and provides a reliable method for compound identification [7].

Mass Spectrometry

Mass spectrometric analysis of methacrylic anhydride yields a molecular ion peak at mass-to-charge ratio 154, consistent with the calculated molecular weight [11]. The fragmentation pattern provides additional structural information, with characteristic fragment ions resulting from the loss of methacrylate units and the breakdown of the anhydride bridge [11]. This spectroscopic technique serves as a definitive method for molecular weight determination and structural confirmation [11].

| Spectroscopic Technique | Assignment | Value/Range | Reference |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance (parts per million) | Vinylic protons | 5.69, 6.04 | [8] [9] |

| Proton Nuclear Magnetic Resonance (parts per million) | Methyl protons | 1.87-2.0 | [8] [9] |

| Proton Nuclear Magnetic Resonance (parts per million) | Vinyl proton region | 5.35-6.03 | [8] [9] |

| Carbon-13 Nuclear Magnetic Resonance (parts per million) | Carbonyl carbons | 167-172 | [8] [9] |

| Carbon-13 Nuclear Magnetic Resonance (parts per million) | Vinylic carbons | 126-140 | [8] [9] |

| Carbon-13 Nuclear Magnetic Resonance (parts per million) | Methyl carbons | 18-19 | [8] [9] |

| Infrared (wavenumbers) | Carbon equals Oxygen stretch (symmetric) | 1820±5 | [10] [7] |

| Infrared (wavenumbers) | Carbon equals Oxygen stretch (asymmetric) | 1750±5 | [10] [7] |

| Infrared (wavenumbers) | Carbon-Oxygen stretch | 1300-1000 | [10] [7] |

| Mass Spectrometry | Molecular ion peak | mass-to-charge ratio 154 | [11] |

Thermodynamic and Kinetic Properties

Thermodynamic Properties

Methacrylic anhydride exhibits well-defined thermodynamic properties that are essential for understanding its behavior under various conditions [12]. The enthalpy of formation in the gas phase is calculated to be -334.55 kilojoules per mole, indicating the compound's thermodynamic stability [12]. The enthalpy of vaporization amounts to 48.12 kilojoules per mole, reflecting the energy required for phase transition from liquid to gas [12].

The enthalpy of fusion is determined to be 15.68 kilojoules per mole, corresponding to the energy needed for the solid-to-liquid phase transition [12]. Critical properties include a critical temperature of 705.07 Kelvin, critical pressure of 3145.56 kilopascals, and critical volume of 0.477 cubic meters per kilomole [12]. These parameters are crucial for understanding the compound's behavior under extreme conditions and for process design applications [12].

The heat capacity of gaseous methacrylic anhydride at the normal boiling point temperature of 505.72 Kelvin is 262.40 joules per mole per Kelvin [12]. This value provides important information for thermal processing calculations and energy balance considerations [12].

Physical Properties

Methacrylic anhydride presents as a colorless to light yellow liquid under standard conditions [2] [13] [6]. The compound exhibits a density ranging from 1.033 to 1.035 grams per cubic centimeter at 20 degrees Celsius [2] [13] [6]. The boiling point varies significantly with pressure, occurring at 87 degrees Celsius under reduced pressure of 13 millimeters of mercury, or approximately 205 degrees Celsius at atmospheric pressure [2] [6] [14].

The melting point of methacrylic anhydride ranges from -109 to -20 degrees Celsius, indicating its liquid state under most ambient conditions [6] [15]. The flash point varies from 84 to 184 degrees Celsius depending on the measurement method and purity [6] [16]. The refractive index at 20 degrees Celsius falls between 1.454 and 1.46 [13] [16].

Viscosity measurements indicate a kinematic viscosity of 1.85 square millimeters per second at 20 degrees Celsius [6]. The vapor pressure ranges from 90 to 900 pascals at 20 degrees Celsius [6] [17]. Water solubility is approximately 98 grams per liter at 20 degrees Celsius, demonstrating moderate solubility in aqueous systems [6] [17].

| Property | Value | Reference |

|---|---|---|

| Enthalpy of Formation (gas, kilojoules per mole) | -334.55 | [12] |

| Enthalpy of Vaporization (kilojoules per mole) | 48.12 | [12] |

| Enthalpy of Fusion (kilojoules per mole) | 15.68 | [12] |

| Critical Temperature (Kelvin) | 705.07 | [12] |

| Critical Pressure (kilopascals) | 3145.56 | [12] |

| Critical Volume (cubic meters per kilomole) | 0.477 | [12] |

| Heat Capacity (gas, joules per mole per Kelvin) | 262.40 | [12] |

| Density (grams per cubic centimeter, 20°C) | 1.033-1.035 | [2] [13] [6] |

| Boiling Point (degrees Celsius) | 87 (13 mmHg) / 205 (760 mmHg) | [2] [6] [14] |

| Melting Point (degrees Celsius) | -109 to -20 | [6] [15] |

| Refractive Index (20°C) | 1.454-1.46 | [13] [16] |

| Viscosity (square millimeters per second, 20°C) | 1.85 | [6] |

| Water Solubility (grams per liter, 20°C) | 98 | [6] [17] |

Kinetic Properties

The kinetic behavior of methacrylic anhydride is particularly important in polymerization and reaction processes [18]. Reaction kinetic studies have been conducted for the synthesis of methacrylic anhydride through batch reactive distillation, revealing temperature-dependent reaction rates [18]. The compound exhibits second-order reversible reaction kinetics when synthesized from methacrylic acid and acetic anhydride [18].

Temperature significantly influences the reaction rates, with studies conducted between 343.15 and 363.15 Kelvin showing increased conversion rates at elevated temperatures [18]. The activation energy and pre-exponential factors have been determined through kinetic analysis, providing essential parameters for process optimization [18].

Hydrolysis kinetics of methacrylic anhydride-derived compounds demonstrate first-order reaction behavior [19]. The hydrolysis rate constants vary depending on the specific ester linkage, with observed rates of 3 × 10^-6 and 4 × 10^-7 per second for different ester configurations [19]. These kinetic parameters are crucial for understanding the stability and degradation behavior of methacrylic anhydride-based materials [19].

Reactivity and Stability Under Various Conditions

Hydrolysis Reactions

Methacrylic anhydride exhibits highly exothermic reactivity with water, leading to the formation of methacrylic acid [2] [20] [4]. This hydrolysis reaction proceeds through nucleophilic attack of water molecules on the anhydride carbonyl carbons, resulting in cleavage of the anhydride bridge [20]. The reaction rate can be significantly accelerated by the presence of acids, which protonate the anhydride oxygen and increase the electrophilicity of the carbonyl carbons [20].

The hydrolysis process generates considerable heat, and the reactions, while sometimes initially slow, can become violent when local heating accelerates the reaction rate [20]. This exothermic nature requires careful temperature control during handling and processing to prevent uncontrolled reactions [20].

Reactivity with Functional Groups

The compound demonstrates remarkable reactivity toward hydroxyl and amino groups present in organic molecules [2] [4]. These reactions result in the covalent attachment of methacryloyl moieties to the target molecules, creating functionalized derivatives suitable for subsequent polymerization or further chemical modification [2] [4]. The reaction with hydroxyl groups proceeds through esterification, while amino groups undergo acylation reactions [2] [4].

This functional group reactivity has been exploited in biomedical applications, where methacrylic anhydride is used to modify natural polymers such as chitosan [2] [4]. The modified chitosan exhibits enhanced mucoadhesive properties due to its increased reactivity with thiol groups present in cysteine domains of mucins [2] [4].

Chemical Incompatibilities

Methacrylic anhydride shows incompatibility with several classes of chemical compounds [20] [17] [21]. Strong oxidizing agents pose significant hazards due to their potential to initiate violent oxidation reactions [20] [17] [21]. Strong bases are equally incompatible, as they can catalyze base-promoted reactions that may lead to uncontrolled decomposition [20] [17] [21].

Alcohols and amines present compatibility issues due to their nucleophilic nature, readily reacting with the anhydride functionality [20] [17]. These reactions, while potentially useful for synthesis, can lead to unintended side reactions during storage or handling [20] [17].

Polymerization Behavior

Methacrylic anhydride is susceptible to polymerization under certain conditions, particularly when exposed to heat or light [21]. The compound may undergo cyclopolymerization, forming six-membered cyclic structures that result in soluble polymer products [8] [22]. This polymerization tendency requires the use of stabilizers and careful storage conditions to maintain compound integrity [21].

Stability Under Various Conditions

The chemical stability of methacrylic anhydride depends significantly on environmental conditions [17] [21]. Under standard ambient conditions and room temperature, the product maintains chemical stability [21]. However, exposure to moisture poses the greatest threat to stability due to the highly exothermic hydrolysis reaction [17] [21].

Temperature control is essential for maintaining stability, with recommended storage temperatures typically between 2 and 8 degrees Celsius under inert gas atmospheres [16]. The compound is sensitive to both moisture and light, requiring storage in cool, dry, and dark conditions [15] [17].

| Condition/Reagent | Reactivity | Products/Effects | Reference |

|---|---|---|---|

| Water | Highly reactive, exothermic | Methacrylic acid + heat | [2] [20] [4] |

| Strong oxidizing agents | Incompatible | Oxidation reactions | [20] [17] [21] |

| Strong bases | Incompatible | Base-catalyzed reactions | [20] [17] [21] |

| Acids | Accelerates hydrolysis | Enhanced hydrolysis rate | [20] |

| Alcohols | Incompatible | Esterification | [20] [17] |

| Amines | Incompatible | Amidation | [20] [17] |

| Hydroxyl groups | Forms covalent bonds | Methacryloyl attachment | [2] [4] |

| Amino groups | Forms covalent bonds | Methacryloyl attachment | [2] [4] |

| Heat (polymerization) | May polymerize | Cross-linked polymers | [21] |

| Light exposure | May polymerize | Uncontrolled polymerization | [21] |

| Oxygen presence | Required for inhibitor function | Stabilizes inhibitors | [23] |

Physical Description

Liquid

Liquid; [CAMEO] Colorless liquid; [MSDSonline]

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

89 °C at 5 mm Hg

Heavy Atom Count

Density

Decomposition

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 79 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 74 of 79 companies with hazard statement code(s):;

H302 (40.54%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (90.54%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (48.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (91.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (54.05%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (37.84%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (90.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

2-Propenoic acid, 2-methyl-, 1,1'-anhydride: ACTIVE

METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/